1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
Overview
Description
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a boronic acid derivative widely used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and material science due to its ability to form stable carbon-boron bonds, which are essential in various chemical reactions .
Scientific Research Applications
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the development of anticancer and antiviral agents.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine typically involves the reaction of (1-Isopropyl-1,2,3,6-tetrahydropyridin-4-YL)boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include various boronic acids, borates, and substituted organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and advanced materials .
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine involves the formation of stable carbon-boron bonds. These bonds are crucial in various chemical reactions, including cross-coupling reactions, where the compound acts as a boron source. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
- (1-Isopropyl-1,2,3,6-tetrahydropyridin-4-YL)boronic acid
- 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
- (1-Isopropyl-1,2,3,6-tetrahydropyridin-4-YL)boronic acid neopentyl glycol ester
Uniqueness
This compound is unique due to its stability and reactivity in various chemical reactions. Its ability to form stable carbon-boron bonds makes it a valuable intermediate in the synthesis of complex organic molecules, setting it apart from other similar compounds .
Properties
IUPAC Name |
1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO2/c1-11(2)16-9-7-12(8-10-16)15-17-13(3,4)14(5,6)18-15/h7,11H,8-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBDOJXCTAUOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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